1-(Thiolan-2-yl)ethan-1-one
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Overview
Description
1-(Thiolan-2-yl)ethan-1-one is an organic compound with the molecular formula C6H10OS It is characterized by a thiolane ring attached to an ethanone group
Mechanism of Action
Target of Action
2-Acetyltetrahydrothiophene is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets within the cell . .
Mode of Action
Thiophene derivatives are known to interact with various cellular targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 2-Acetyltetrahydrothiophene are yet to be elucidated.
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways . They can affect the synthesis of actin filaments, protein levels, and other pro-fibrotic factors . .
Pharmacokinetics
It is known that the pharmacokinetic characteristics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, light, and pH can affect the stability and activity of a compound.
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can undergo various transformations under different conditions .
Dosage Effects in Animal Models
The effects of 2-Acetyltetrahydrothiophene at different dosages in animal models have not been extensively studied. It is known that the effects of thiophene derivatives can vary with dosage, and that high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
It is known that thiophene derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that thiophene derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiolan-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of thiolane with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiolan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolan-2-yl ethanol.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
1-(Thiolan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Thiolan-2-yl)ethan-1-amine: This compound has an amine group instead of an ethanone group.
2-(2-chlorophenyl)-1-(thiolan-2-yl)ethan-1-one: This compound has a chlorophenyl group attached to the ethanone.
Uniqueness: 1-(Thiolan-2-yl)ethan-1-one is unique due to its specific combination of a thiolane ring and an ethanone group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1-(thiolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKIDAPTACTWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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